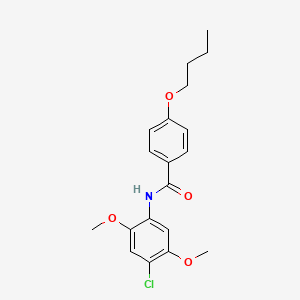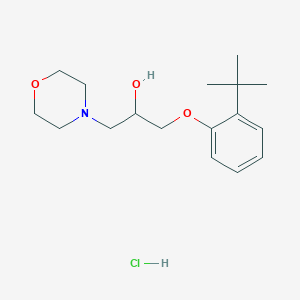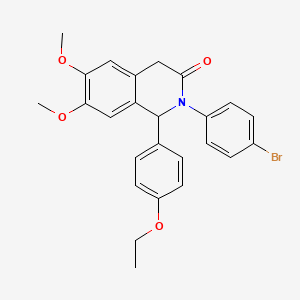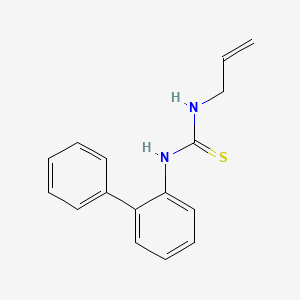![molecular formula C10H16N2O4S B5149917 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, also known as THIP, is a potent agonist of GABA receptors. It was first synthesized in the 1960s and has since been studied extensively for its potential therapeutic applications.
作用機序
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid acts as an agonist of GABA receptors, specifically the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the activation of GABA-A receptors leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability. 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid enhances the effects of GABA on the GABA-A receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuron. 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has also been shown to increase the activity of the GABAergic system, leading to an overall increase in inhibitory neurotransmission. In addition, 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has been shown to have sedative and anxiolytic effects in animal models.
実験室実験の利点と制限
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is a potent agonist of GABA receptors and has been shown to have a number of potential therapeutic applications. However, there are some limitations to its use in lab experiments. 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its effects over longer periods of time. In addition, 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
将来の方向性
There are a number of potential future directions for the study of 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid. One area of interest is the potential use of 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid in the treatment of anxiety disorders. 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the potential use of 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid in the treatment of alcohol withdrawal syndrome. 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has been shown to have anticonvulsant effects and may be useful in treating the seizures associated with alcohol withdrawal. Finally, further research is needed to determine the potential long-term effects of 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid on the GABAergic system and its overall safety profile.
合成法
The synthesis of 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form the thieno[3,4-d]imidazole ring. The final step involves the reaction of the thieno[3,4-d]imidazole with pentanoic acid in the presence of acetic anhydride to form 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid.
科学的研究の応用
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, insomnia, and anxiety disorders.
特性
IUPAC Name |
5-(3a-hydroxy-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-7(14)4-2-1-3-6-8-10(16,5-17-6)12-9(15)11-8/h6,8,16H,1-5H2,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLAHFUXOLMFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(S1)CCCCC(=O)O)NC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)

![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)


![4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5149878.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5149933.png)